4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline
Overview
Description
4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline is a heterocyclic compound that contains a triazole and pyrimidine ring fused together.
Mechanism of Action
Target of Action
Similar compounds have been reported to target c-met and vegfr-2 kinases . These kinases play crucial roles in cell proliferation and angiogenesis, respectively.
Mode of Action
It is likely that this compound interacts with its targets by binding to the active site of the kinases, thereby inhibiting their activity .
Biochemical Pathways
Inhibition of c-met and vegfr-2 kinases can affect multiple downstream pathways, including the pi3k/akt and mapk/erk pathways, which are involved in cell survival, proliferation, and angiogenesis .
Result of Action
Inhibition of c-met and vegfr-2 kinases can lead to decreased cell proliferation and angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions to form the triazolo-pyrimidine core . The reaction is usually carried out at room temperature and can be facilitated by various catalysts, including dicationic molten salts .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized using solvent-free conditions or green solvents like ethanol to enhance yield and reduce environmental impact. The use of recyclable catalysts is also a key consideration to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the aniline ring .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific kinases.
Industry: Utilized in the development of new materials with unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: Known for their antibacterial activity.
Pyrido[2,3-d]pyrimidines: Studied for their pharmacological properties.
Uniqueness
4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline stands out due to its unique combination of triazole and pyrimidine rings, which confer distinct biological activities and chemical reactivity. Its ability to inhibit multiple kinases simultaneously makes it particularly valuable in the development of multi-targeted therapies .
Properties
IUPAC Name |
4-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c13-10-4-2-9(3-5-10)8-11-15-16-12-14-6-1-7-17(11)12/h1-7H,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMFJHBJYMUKND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2N=C1)CC3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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